3-(4-Chlorophenyl)pentan-3-amine
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Overview
Description
3-(4-Chlorophenyl)pentan-3-amine is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a pentan-3-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)pentan-3-amine typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 4-chlorobenzaldehyde with pentan-3-amine using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)pentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)pentan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propylamine
- 3-(4-Chlorophenyl)butan-2-amine
- 3-(4-Chlorophenyl)hexan-3-amine
Uniqueness
3-(4-Chlorophenyl)pentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)pentan-3-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4,13H2,1-2H3 |
InChI Key |
HTENYNLAYZIWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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